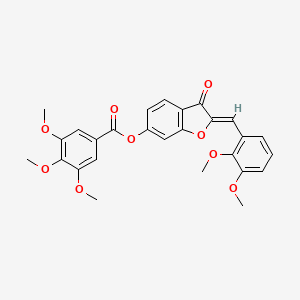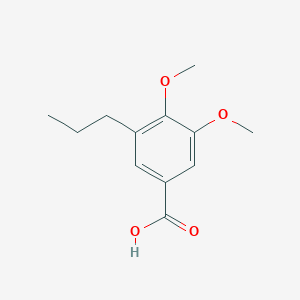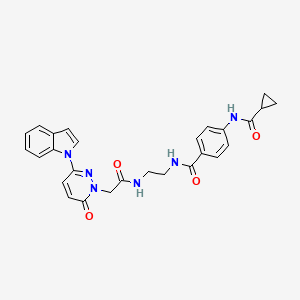
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester typically involves the esterification of (5-Chloro-2-fluorophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (5-Chloro-2-fluorophenyl)acetic acid and ethanol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a catalyst or under elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, often in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: (5-Chloro-2-fluorophenyl)acetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (5-Chloro-2-fluorophenyl)ethanol.
Scientific Research Applications
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluorophenyl)acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-fluorophenyl)acetic acid: The parent acid form of the ester.
(5-Chloro-2-fluorophenyl)methanol: The alcohol derivative obtained by reduction of the ester.
(5-Chloro-2-fluorophenyl)acetyl chloride: The acyl chloride derivative used in acylation reactions.
Uniqueness
(5-Chloro-2-fluorophenyl)acetic acid ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The combination of chlorine and fluorine atoms can enhance its stability and lipophilicity, making it a valuable intermediate in the synthesis of various organic compounds.
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUQMQNNDIKLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)


![N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2845072.png)


![3-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2845079.png)

![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)





